molecular formula C4H2F6O2 B1658974 2,3,3,4,4,4-Hexafluorobutanoic acid CAS No. 62765-25-7

2,3,3,4,4,4-Hexafluorobutanoic acid

Cat. No.: B1658974
CAS No.: 62765-25-7
M. Wt: 196.05 g/mol
InChI Key: YOCXVTUVGZFVTK-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Organic Compounds

Fluorinated organic compounds are a diverse class of chemicals characterized by the presence of at least one carbon-fluorine bond. Within this broad category, per- and polyfluoroalkyl substances (PFAS) have garnered significant attention. A key distinction lies in their degree of fluorination. Perfluorinated compounds, such as the well-known Perfluorooctanoic acid (PFOA), have all possible hydrogen atoms on their alkyl chain (excluding the functional group) replaced by fluorine atoms. In contrast, polyfluorinated compounds retain at least one hydrogen atom on the carbon chain.

2,3,3,4,4,4-Hexafluorobutanoic acid falls into the latter category, making it a polyfluorinated carboxylic acid, or more specifically, a hydrofluorocarboxylic acid (HFCA). Its structure consists of a four-carbon butanoic acid backbone where six hydrogen atoms have been substituted with fluorine atoms, but crucially, a hydrogen atom remains at the carbon atom adjacent to the carboxyl group (the alpha-carbon). nih.govvaia.com This structural feature distinguishes it from its perfluorinated counterpart, perfluorobutanoic acid (PFBA), and is fundamental to its chemical properties and environmental fate.

These compounds are generally synthesized for their unique properties conferred by the high electronegativity and stability of the C-F bond, which can include high thermal stability and surface activity. wikipedia.orgnih.gov PFCAs, in general, are stronger acids than their non-fluorinated analogs. wikipedia.org

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compoundPubChem nih.gov
Synonyms2H-Perfluorobutyric acidPubChem nih.gov
CAS Number62765-25-7PubChem nih.gov
Molecular FormulaC₄H₂F₆O₂PubChem nih.gov
Molecular Weight196.05 g/mol PubChem nih.gov
InChIKeyYOCXVTUVGZFVTK-UHFFFAOYSA-NPubChem nih.gov

Historical Development of Research on Short-Chain Fluorinated Carboxylic Acids

The history of research into fluorinated carboxylic acids is intrinsically linked to their widespread industrial use and subsequent environmental detection. Initially, the focus was on long-chain PFCAs (typically with eight or more carbons), like PFOA, which were produced in large quantities for applications such as the manufacturing of fluoropolymers. wikipedia.org Awareness of the environmental presence of PFAS began to grow with occupational studies in the 1970s and detections in the general population's blood serum in the 1990s. midwestadvocates.orgitrcweb.org

A significant shift in research focus occurred in the early 2000s. As evidence mounted regarding the persistence, bioaccumulation, and potential toxicity of long-chain PFCAs, regulatory actions and voluntary phase-outs were initiated. midwestadvocates.orgnih.gov A key example is the PFOA Stewardship Program, launched in 2006, which saw major manufacturers commit to eliminating PFOA and related long-chain chemicals from emissions and product content by 2015. midwestadvocates.org

This led to the increased use and investigation of short-chain PFCAs (typically with seven or fewer carbons) as replacements. nih.gov The rationale was that shorter-chain compounds were less bioaccumulative. nih.govnih.gov However, researchers soon discovered that while potentially less bioaccumulative, short-chain PFCAs are still extremely persistent in the environment and are highly mobile in water, leading to widespread contamination of water resources. nih.gov This realization spurred a new wave of research dedicated to understanding the environmental fate, transport, and potential risks of short-chain compounds like this compound.

Structural Features and their Influence on Research Avenues in Fluorine Chemistry

The specific arrangement of atoms in this compound heavily influences the direction of scientific inquiry into its properties and behavior. Two key structural features are paramount: the strong electron-withdrawing effect of the fluorine atoms and the presence of a hydrogen atom on the alpha-carbon.

The high electronegativity of the six fluorine atoms creates a strong inductive effect, pulling electron density away from the carboxylic acid group. This stabilizes the carboxylate anion (the conjugate base) that forms upon dissociation, making the compound a much stronger acid than its non-fluorinated counterpart, butanoic acid. While the precise experimental pKa of this compound is not widely documented, it is expected to be very low, in line with other short-chain PFCAs whose pKa values are estimated to be close to or even below zero. researchgate.netresearchgate.netnih.gov This high acidity is a key characteristic driving research into its reactivity.

Table 2: Comparison of Acidity

CompoundFormulaApproximate pKa
Butanoic AcidCH₃CH₂CH₂COOH4.82
Trifluoroacetic AcidCF₃COOH0.23
Perfluorobutanoic AcidCF₃CF₂CF₂COOH~0 researchgate.net
This compound CF₃CF₂CHFCOOHVery Low (estimated)

Perhaps the most significant feature influencing modern research is the presence of the C-H bond at the alpha-position (the carbon adjacent to the -COOH group). vaia.com Unlike perfluorinated carboxylic acids which are highly resistant to degradation, this alpha-hydrogen makes polyfluorinated acids like this compound susceptible to certain degradation pathways. nih.govacs.org Research has shown that this structural motif can be a point of attack for microbial enzymes. nih.govacs.orgresearchgate.net Specifically, studies on aerobic defluorination by activated sludge communities have indicated that the presence of an alpha-hydrogen is a critical feature for microbial cleavage of C-F bonds. nih.govacs.org This has opened up significant research avenues into the bioremediation potential and environmental fate of this subclass of PFAS, exploring pathways that are not available to their perfluorinated relatives. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3,4,4,4-hexafluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6O2/c5-1(2(11)12)3(6,7)4(8,9)10/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCXVTUVGZFVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597158
Record name 2,3,3,4,4,4-Hexafluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62765-25-7
Record name 2,3,3,4,4,4-Hexafluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis of 2,3,3,4,4,4 Hexafluorobutanoic Acid

Established Synthetic Routes to Hexafluorobutanoic Acid Isomers

The synthesis of hexafluorobutanoic acid isomers, including the target compound 2,3,3,4,4,4-hexafluorobutanoic acid, has traditionally relied on several core strategies. These approaches can be broadly categorized into the direct fluorination of butanoic acid derivatives and the construction of the carbon chain with pre-existing fluorine atoms.

Fluorination Strategies for Butanoic Acid Derivatives

Direct fluorination of butanoic acid precursors is a primary route to hexafluorobutanoic acids. Electrochemical fluorination (ECF), particularly the Simons process, is a prominent industrial method for producing perfluorinated compounds. This technique involves the electrolysis of a hydrocarbon precursor, such as n-butyryl chloride, in anhydrous hydrogen fluoride (B91410). researchgate.net The process is known to be complex, often yielding a mixture of products due to rearrangements and fragmentation. tuwtech.com

During the electrochemical fluorination of n-butyryl chloride, significant carbon chain isomerization can occur, leading to the formation of various isomers of perfluorobutyryl fluoride, which can then be hydrolyzed to the corresponding carboxylic acids. researchgate.net Detailed analysis of the byproducts from the ECF of n-butyryl chloride and isobutyryl chloride suggests that carbon chain rearrangements involving cyclopropane (B1198618) intermediates are a key feature of this process. researchgate.net This inherent isomerization makes the targeted synthesis of a specific isomer like this compound challenging via this method, often requiring extensive purification.

Another fluorination strategy involves the use of fluorinating agents. For instance, the reaction of carboxylic acids with xenon difluoride can lead to fluorodecarboxylation, replacing the carboxyl group with fluorine. researchgate.net However, this method is more suited for producing fluoroalkanes rather than fluorocarboxylic acids. More controlled fluorination can be achieved using electrophilic fluorinating reagents like Selectfluor®, often in conjunction with a catalyst.

Carbon Chain Construction Approaches for Fluorinated Carboxylic Acids

An alternative to direct fluorination is the construction of the butanoic acid backbone using smaller, pre-fluorinated building blocks. This approach offers greater control over the final structure and the position of the fluorine atoms.

One classical method adaptable for this purpose is the malonic ester synthesis . wikipedia.orgchemicalnote.comorganic-chemistry.org This versatile reaction involves the alkylation of a malonic ester with a suitable fluoroalkyl halide. For the synthesis of this compound, this could theoretically involve the reaction of a malonate with a C2 or C3 polyfluorinated electrophile. For example, the alkylation of diethyl malonate with a hexafluoropropyl halide, followed by hydrolysis and decarboxylation, could potentially yield the target acid. The choice of base and reaction conditions is crucial to control the extent of alkylation. wikipedia.org

Another powerful strategy is the radical addition of fluoroalkyl iodides to unsaturated systems. rsc.orgrsc.org For instance, the radical addition of a perfluoroethyl iodide to an acrylic acid derivative could be a potential pathway. The reaction is typically initiated by a radical initiator and can provide a direct route to building the carbon chain with the desired fluorinated substituent.

The interaction of perfluoroalkyl iodides with carbon dioxide in the presence of initiators is another viable route. fluorine1.ru For example, heating perfluoroalkyl iodides with CO2 and a catalyst can lead to the formation of the corresponding perfluorocarboxylic acid. fluorine1.ru This method has been shown to be effective for the synthesis of various perfluorinated carboxylic acids and offers a more direct carboxylation route.

Mechanistic Studies of Synthetic Transformations (e.g., radical, ionic pathways)

The mechanisms underpinning the synthesis of fluorinated carboxylic acids are diverse and depend heavily on the chosen methodology. In electrochemical fluorination, the process is believed to proceed through a series of radical intermediates. researchgate.net The initial step involves the generation of a radical cation from the substrate, which then undergoes a complex series of fluorination and rearrangement steps.

In contrast, fluorination using reagents like xenon difluoride can proceed through different pathways. For primary and secondary carboxylic acids, the reaction is proposed to occur via a nucleophilic displacement by fluoride on a fluoroxenon ester intermediate (RCO2XeF), indicating an ionic pathway. researchgate.net For tertiary and benzylic acids, the mechanism shifts towards the formation of free radicals that can be further oxidized to carbocations. researchgate.net

Radical-mediated reactions, such as the addition of fluoroalkyl iodides to alkenes, proceed via a classic radical chain mechanism involving initiation, propagation, and termination steps. The regioselectivity and stereoselectivity of these additions are key research areas, with factors such as the stability of the intermediate radicals playing a crucial role. rsc.org

Novel Synthetic Approaches and Innovations for this compound

Recent research has focused on developing more selective and efficient methods for the synthesis of fluorinated organic compounds. While specific novel syntheses for this compound are not widely reported, advancements in related areas offer potential avenues for its preparation.

For example, the synthesis of the related compound 2,2,3,3,4,4,4-heptafluorobutyl acetate (B1210297) has been achieved through the esterification of 2,2,3,3,4,4,4-heptafluorobutan-1-ol with acetic acid using reactive distillation. mdpi.commdpi.com This suggests that the corresponding alcohol, 2,3,3,4,4,4-hexafluorobutanol, could be a key intermediate for the synthesis of the target acid. Oxidation of this alcohol would provide a direct route to this compound.

Furthermore, advancements in catalytic C-H activation and fluorination could open new doors for the direct and selective introduction of fluorine atoms into a pre-formed butanoic acid scaffold. While still a developing field, such methods could offer a more atom-economical and direct route to specific isomers like this compound.

Optimization of Synthetic Yields and Purity in Laboratory and Industrial Settings

The optimization of synthetic processes for fluorinated carboxylic acids is critical for both laboratory-scale research and industrial production. Key parameters that are often optimized include reaction temperature, pressure, catalyst concentration, and the molar ratio of reactants. researchgate.netresearchgate.net

In industrial settings, methods like reactive distillation are employed to improve yield and purity by continuously removing byproducts, thereby shifting the reaction equilibrium towards the desired product. mdpi.com The choice of catalyst is also crucial, with research exploring both homogeneous and heterogeneous catalysts to improve efficiency and facilitate separation.

For laboratory synthesis, purification of the final product is a major consideration, especially when dealing with mixtures of isomers produced by methods like electrochemical fluorination. Techniques such as fractional distillation and chromatography are essential to isolate the desired isomer in high purity. The development of more selective synthetic routes is a primary goal to minimize the need for extensive purification. azom.com

The table below summarizes some of the key synthetic strategies discussed:

Synthetic StrategyDescriptionPotential for this compound SynthesisKey Considerations
Electrochemical Fluorination (ECF) Electrolysis of a hydrocarbon precursor in anhydrous hydrogen fluoride. tuwtech.comCan produce hexafluorobutanoic acid isomers, but with low selectivity. researchgate.netIsomerization and fragmentation lead to complex product mixtures requiring extensive purification.
Malonic Ester Synthesis Alkylation of a malonic ester with a fluoroalkyl halide, followed by hydrolysis and decarboxylation. wikipedia.orgchemicalnote.comA potentially controlled route to the target acid by selecting the appropriate fluoroalkyl halide.Requires careful control of reaction conditions to avoid polyalkylation.
Radical Addition Addition of a fluoroalkyl iodide to an unsaturated carboxylic acid derivative. rsc.orgA direct method for constructing the carbon skeleton with the desired fluorinated moiety.Control of regioselectivity and potential for side reactions.
Oxidation of Fluoroalcohols Oxidation of the corresponding hexafluorobutanol (B8617197).A direct and potentially high-yielding final step if the precursor alcohol is accessible.Availability of the specific hexafluorobutanol isomer.

Chemical Reactivity and Reaction Mechanisms of 2,3,3,4,4,4 Hexafluorobutanoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group in 2,3,3,4,4,4-Hexafluorobutanoic acid is the primary site for many of its characteristic reactions, including the formation of esters and amides.

Esterification Reactions of this compound

Esterification of carboxylic acids is a fundamental reaction in organic synthesis, and this compound is no exception. The most common method for synthesizing esters from carboxylic acids is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.commasterorganicchemistry.comchemguide.co.uk This reaction is reversible, and to favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon. youtube.comyoutube.com

Nucleophilic attack by the alcohol: The alcohol attacks the activated carbonyl carbon. youtube.comyoutube.com

Proton transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: A molecule of water is eliminated, forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product. youtube.comyoutube.com

Other methods for esterification include reaction with acid chlorides or anhydrides, which can be synthesized from the carboxylic acid. youtube.com For instance, a carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form an ester. masterorganicchemistry.com

Table 1: Common Esterification Methods

MethodReagentsConditionsReference
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Heat, often with removal of water youtube.commasterorganicchemistry.com
From Acid ChloridesThionyl Chloride (to form acid chloride), then Alcohol- masterorganicchemistry.com
Steglich EsterificationDicyclohexylcarbodiimide (B1669883) (DCC), 4-Dimethylaminopyridine (DMAP), Alcohol- nih.gov

Amidation Reactions and Derivative Formation from this compound

Amides are another important class of derivatives formed from carboxylic acids. The direct reaction of a carboxylic acid with an amine is generally unfavorable as it results in an acid-base reaction, forming a stable salt. masterorganicchemistry.com However, amides can be formed by heating this salt to high temperatures to drive off water. masterorganicchemistry.com

More efficient methods for amide synthesis often involve the use of coupling reagents or the conversion of the carboxylic acid to a more reactive derivative. masterorganicchemistry.com One effective reagent is tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which facilitates the direct amidation of carboxylic acids with a wide range of amines under mild conditions. organic-chemistry.orgucl.ac.uknih.gov This method is advantageous as it often allows for purification by simple filtration without the need for aqueous workup or chromatography. organic-chemistry.orgnih.gov

The general strategies for amide synthesis include:

Nucleophilic Acyl Substitution: Using acyl halides or anhydrides, which react readily with amines. masterorganicchemistry.com

Use of Dehydrating Agents: Reagents like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, allowing it to be attacked by an amine. masterorganicchemistry.com

Partial Hydrolysis of Nitriles: This is another route to primary amides. masterorganicchemistry.com

Table 2: Amidation Synthesis Strategies

StrategyDescriptionReference
From Acyl HalidesThe carboxylic acid is first converted to an acyl halide, which then reacts with an amine. masterorganicchemistry.com
Using B(OCH₂CF₃)₃A direct amidation method that works under mild conditions with a broad range of substrates. organic-chemistry.orgucl.ac.uknih.gov
With Dehydrating AgentsA reagent like DCC is used to facilitate the coupling of the carboxylic acid and amine. masterorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Hexafluorobutanoic Acid Moiety

The carboxylate group of this compound can act as a nucleophile in substitution reactions. For example, a carboxylate can react with an alkyl halide in an Sₙ2 reaction to form an ester. youtube.com The reactivity in nucleophilic substitution reactions is dependent on several factors including the nature of the substrate, the nucleophile, the leaving group, and the solvent. ksu.edu.sa

Nucleophilic substitution reactions are broadly classified into two main types:

Sₙ1 (Substitution Nucleophilic Unimolecular): This is a two-step reaction that proceeds through a carbocation intermediate. ksu.edu.sa

Sₙ2 (Substitution Nucleophilic Bimolecular): This is a one-step reaction where the nucleophile attacks at the same time as the leaving group departs. ksu.edu.sa

Lewis acids can be used to enhance the rate of nucleophilic substitution reactions by making the electrophile more reactive. masterorganicchemistry.com

Reactivity of the Fluorinated Alkyl Chain in this compound

The highly fluorinated alkyl chain of this compound also exhibits distinct reactivity, particularly in defluorination reactions.

Hydrodefluorination Pathways

Microbial communities have been shown to be capable of defluorinating certain fluorinated carboxylic acids. acs.orgnih.govescholarship.org The susceptibility to defluorination is highly structure-specific. acs.orgnih.govescholarship.org For instance, aerobic defluorination of some short-chain fluorinated carboxylic acids can occur via cometabolism. acs.orgnsf.govresearchgate.net

Studies have indicated that C-F bonds at specific positions are more vulnerable to microbial cleavage. acs.orgescholarship.org For example, β-C-F bonds in carboxylic acids with α-C-H bonds are susceptible to enzymatic HF elimination. acs.orgescholarship.org The presence of a C=C double bond can also play a crucial role in the reductive defluorination of fluorinated carboxylic acids under anaerobic conditions. nih.gov

Oxidative and Reductive Transformations

The fluorinated alkyl chain can undergo oxidative and reductive transformations under specific conditions. For example, the related compound 2,3,3,4,4,4-hexafluoro-1-butene (B1338149) can be oxidized to form fluorinated alcohols and acids using oxidizing agents like potassium permanganate. Reduction of this butene with hydrogen gas in the presence of a palladium catalyst can lead to less fluorinated derivatives.

The oxidation of certain oxo-acids in the presence of an oxidant like tripropylammonium (B8586437) fluorochromate can lead to the formation of benzoic acid. derpharmachemica.com The reaction rate can be influenced by factors such as solvent polarity. derpharmachemica.com

Decarboxylation Reactions of Fluorinated Carboxylic Acids

The thermal decomposition of perfluorinated carboxylic acids (PFCAs), including this compound, is a critical area of research, particularly for the remediation of these persistent environmental contaminants. rsc.orgnsf.gov Theoretical and experimental studies have elucidated the complex mechanisms involved in their breakdown at elevated temperatures.

The primary pathway for the thermal decomposition of many PFCAs involves the elimination of hydrogen fluoride (B91410) (HF) from the carboxylic acid headgroup. rsc.org This initial step leads to the formation of a transient three-membered ring intermediate, a perfluorinated α-lactone. rsc.org These α-lactones are highly unstable and readily decompose further, typically by losing carbon monoxide (CO) to produce a perfluorinated acyl fluoride with one less carbon atom in the chain. rsc.org The resulting acyl fluorides can then hydrolyze in the presence of water vapor to form a new, shorter-chain PFCA. rsc.org This cycle of decomposition and hydrolysis provides a mechanism for the progressive shortening of the perfluoroalkyl chain. rsc.org

Computational studies on various PFCAs have shown that C-C bond homolytic cleavages are also significant initial reaction pathways at high temperatures. nsf.gov These cleavages result in the formation of carbon-centered radicals, which can then undergo further reactions such as β-scissions and fluorine atom shifts. nsf.gov The bond dissociation energies (BDEs) for C-C bonds in these molecules are generally in the range of 75-90 kcal/mol, which is lower than the BDEs for C-F bonds. nsf.gov

For short-chain PFCAs, the cleavage of the bond between the α-carbon and the carboxyl group (α-C–COOH) and the C-C bonds within the perfluorinated backbone are the most likely initial steps in thermal decomposition. nih.govnih.gov The specific bond that breaks first is typically the weakest one in the structure. nih.govnih.gov In perfluorobutanoic acid (PFBA), a related compound, the weakest C-C bond is the one connecting the α-carbon and the β-carbon. nih.govnih.gov

The table below summarizes key energetic data related to the thermal decomposition of PFCAs.

ParameterValue RangeSignificance in Decomposition
C-C Bond Dissociation Energies~75-90 kcal/molFavored initial reaction pathway leading to radical formation. nsf.gov
C-F Bond Dissociation Energies~101-119 kcal/molHigher than C-C BDEs, making C-F bond cleavage less likely as an initial step. nsf.gov
Activation Energy for β-scissions~30-40 kcal/molA subsequent reaction pathway for the resulting carbon-centered radicals. nsf.gov
Activation Energy for F atom shifts~30-45 kcal/molA competing pathway for the resulting carbon-centered radicals. nsf.gov

Mechanisms of Acid-Catalyzed Reactions Involving this compound

The strong acidity of this compound, a consequence of the inductive effect of the fluorine atoms, plays a crucial role in its chemical reactions. While specific acid-catalyzed reaction mechanisms for this particular compound are not extensively detailed in the provided search results, general principles of acid catalysis for carboxylic acids and fluorinated compounds can be applied.

In a general acid-catalyzed reaction, the carboxylic acid can act as a proton donor. For instance, in reactions with alkenes, the acid can protonate the double bond to form a carbocation intermediate. youtube.com This carbocation is then susceptible to nucleophilic attack. The stability of this intermediate is a key factor in determining the reaction pathway. youtube.com

The reactivity of carboxylic acid derivatives, which can be formed from this compound, is also heavily influenced by the reaction conditions, including the presence of an acid catalyst. transformationtutoring.comyoutube.com For example, the hydrolysis of an ester derivative to the parent carboxylic acid is often catalyzed by acid. youtube.com The mechanism typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. youtube.com

The table below outlines the general steps in a typical acid-catalyzed reaction involving a carboxylic acid derivative.

StepDescription
Protonation The acid catalyst protonates the carbonyl oxygen of the carboxylic acid derivative, making the carbonyl carbon more electrophilic. youtube.com
Nucleophilic Attack A nucleophile (e.g., water, alcohol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com
Proton Transfer A proton is transferred from the attacking nucleophile to the leaving group, making it a better leaving group.
Elimination The leaving group departs, and the carbonyl group is reformed.
Deprotonation The catalyst is regenerated by deprotonation of the carbonyl oxygen.

It is important to note that the high degree of fluorination in this compound will significantly impact the electron density and reactivity of the carbonyl group, potentially influencing the rates and mechanisms of these acid-catalyzed reactions compared to their non-fluorinated counterparts.

Derivatization Strategies for 2,3,3,4,4,4 Hexafluorobutanoic Acid and Its Analogs

Purpose and Principles of Derivatization in Fluorinated Carboxylic Acid Analysis

Derivatization is a critical sample preparation step in the analysis of many compounds, including fluorinated carboxylic acids like 2,3,3,4,4,4-Hexafluorobutanoic acid. The primary purpose of derivatization in this context is to modify the chemical properties of the analyte to make it more suitable for a particular analytical technique, most notably gas chromatography (GC). nih.govlibretexts.orgnih.gov

Perfluoroalkyl carboxylic acids (PFCAs) and their analogs are often in an anionic state at neutral pH and exhibit low volatility, which makes their direct analysis by GC challenging. nih.gov Derivatization addresses this by converting the polar carboxyl group (-COOH) into a less polar, more volatile, and more thermally stable functional group. nih.govnih.gov This transformation lowers the boiling point of the compound and improves its thermal stability, preventing decomposition at the high temperatures used in GC injectors and columns. nih.gov

The main principles of derivatization for fluorinated carboxylic acids include:

Increased Volatility: By replacing the active hydrogen in the carboxylic acid group, intermolecular hydrogen bonding is eliminated, leading to a significant increase in vapor pressure. libretexts.org

Improved Thermal Stability: The resulting derivatives, such as esters or silyl (B83357) ethers, are generally more resistant to thermal degradation than the parent acid. nih.govlibretexts.org

Enhanced Chromatographic Performance: Derivatization leads to less polar molecules that exhibit reduced adsorption on the GC inlet and column surfaces, resulting in better peak shapes and improved separation from other components in a mixture. gcms.cz

Increased Detector Sensitivity: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors. For example, using fluorinated acylating agents can improve sensitivity for electron capture detectors (ECD). libretexts.org

Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). Pre-column derivatization is more common and offers flexibility in reaction conditions, though it requires the derivatives to be stable. libretexts.org The choice of derivatization reagent depends on the specific functional group, the analytical method, and the desired properties of the resulting derivative. gcms.cz

Esterification-Based Derivatization Techniques

Esterification is a widely used alkylation method for derivatizing carboxylic acids. libretexts.org The process involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst to form an ester, which is more volatile and less polar than the original acid. libretexts.org

The conversion of carboxylic acids to their corresponding methyl esters is a common derivatization strategy. For instance, PFCAs can be converted to their methyl esters. nih.gov While the term "Fatty Acid Methyl Esters" (FAMEs) typically refers to derivatives of long-chain fatty acids, the same principle of methyl ester formation can be applied to shorter-chain fluorinated carboxylic acids like this compound.

One historical method for this conversion involved the use of diazomethane. nih.gov However, due to the hazardous nature of diazomethane, other methods are often preferred. nih.gov An alternative and common approach is the acid-catalyzed esterification with methanol. gcms.cz

Reaction Scheme for Methyl Ester Formation:

Generated code
Reagent/CatalystConditionsDerivativePurpose
Methanol / Acid CatalystHeatingMethyl EsterIncrease volatility for GC analysis
Diazomethane-Methyl EsterHistorical method for methylation

Besides methanol, other alcohols can be used to generate different esters of this compound. The choice of alcohol can influence the volatility and chromatographic retention time of the resulting derivative. For example, reactions with alcohols like propanol (B110389) or butanol are possible. nih.gov

A frequently employed technique involves the use of chloroformates in conjunction with an alcohol. For instance, isobutyl chloroformate, in the presence of isobutyl alcohol and a catalyst like pyridine (B92270), can convert PFCAs into their isobutyl esters. nih.govresearchgate.net This method has been shown to be a rapid and simple derivatization procedure. researchgate.net Another approach is the use of pentafluorobenzyl bromide (PFBBr), which reacts with carboxylic acids under alkaline conditions to form pentafluorobenzyl esters. research-solution.comresearchgate.net These derivatives are particularly useful for analysis by GC with electron capture detection due to the multiple fluorine atoms. gcms.cz

A study on the esterification of the structurally similar 2,2,3,3,4,4,4-heptafluorobutan-1-ol with acetic acid has been conducted, providing insights into the kinetics and equilibrium of esterification reactions involving highly fluorinated alcohols. nih.govmdpi.comresearchgate.net

Table of Esterification Reagents for Carboxylic Acids:

Derivatizing AgentAlcoholCatalystDerivative
Isobutyl chloroformateIsobutyl alcoholPyridineIsobutyl ester
Propyl chloroformatePropanol-Propyl ester
Pentafluorobenzyl bromide (PFBBr)-K2CO3Pentafluorobenzyl ester
N,N'-Dicyclohexylcarbodiimide (DCC)2,4-Difluoroaniline-2,4-Difluoroanilide

Silylation Derivatization Methods

Silylation is one of the most prevalent derivatization techniques in gas chromatography. libretexts.org It involves replacing an active hydrogen in a molecule with a silyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. libretexts.orgtcichemicals.com This process significantly reduces the polarity and increases the volatility of the compound. libretexts.org The resulting silylated derivatives are generally more volatile and less prone to adsorption than the original compound. libretexts.org However, they can be less stable than acylated derivatives. libretexts.org

For carboxylic acids like this compound, silylation targets the acidic proton of the carboxyl group to form a trimethylsilyl ester. tcichemicals.com A variety of silylating reagents are available, with different reactivities. Common reagents include N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). tcichemicals.com The reaction is typically straightforward and can often be analyzed directly by GC. tcichemicals.com For example, trimethylsilyl 4-[(trimethylsilyl)oxy]butanoate is a known TMS derivative of a butanoic acid analog. nih.gov

Reaction Scheme for TMS Ester Formation:

Generated code
Silylating ReagentAbbreviationCommon Applications
N,O-Bis(trimethylsilyl)acetamideBSAAmino acids, carboxylic acids, steroids
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAGeneral silylation, produces volatile byproducts
Trimethylsilyl trifluoromethanesulfonateTMSOTfSilylation of alcohols

Derivatization with a tert-butyldimethylsilyl group offers the advantage of forming more stable derivatives compared to TMS ethers. northwestern.edu The reagent N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is a powerful silylating agent used to form TBDMS derivatives of various functional groups, including carboxylic acids. northwestern.eduresearchgate.net The resulting TBDMS esters are less susceptible to hydrolysis. northwestern.edu This method has been successfully applied to the analysis of complex mixtures of neurochemicals, including carboxylic acids, demonstrating its versatility and robustness. northwestern.edu

Table of Silylation Reagents and Their Properties:

Silyl GroupReagentDerivative StabilityKey Features
Trimethylsilyl (TMS)BSA, BSTFAModerateMost common, highly volatile derivatives
Tert-butyldimethylsilyl (TBDMS)MTBSTFAHighMore stable derivatives, less prone to hydrolysis

Advanced Derivatization Reagents and Methodologies for Fluorinated Carboxylic Acids

The derivatization of fluorinated carboxylic acids, including this compound, is a critical step for enhancing their volatility and improving their chromatographic behavior, particularly for gas chromatography (GC) analysis. research-solution.com This process modifies the functional groups of the analyte, which can lead to improved peak shape, increased detector response, and better separation from matrix components. research-solution.commdpi.com A variety of advanced reagents and methodologies have been developed to address the unique challenges posed by these highly fluorinated compounds.

The primary goals of derivatization for fluorinated carboxylic acids are to increase volatility and thermal stability. youtube.com Common derivatization techniques fall into three main categories: acylation, alkylation, and silylation. gcms.cz

Acylation

Acylation involves the introduction of an acyl group into a molecule. research-solution.com For carboxylic acids, this typically means converting them into esters, thioesters, or amides. research-solution.comlibretexts.org Perfluorinated acid anhydrides, such as Heptafluorobutyric anhydride (B1165640) (HFBA), are frequently used for this purpose. gcms.cznih.gov These reagents react with the carboxylic acid group to form stable and volatile derivatives suitable for GC analysis with both flame ionization detection (FID) and electron capture detection (ECD). gcms.czcsqanalytics.com The resulting derivatives often exhibit enhanced sensitivity, especially with ECD, due to the presence of multiple fluorine atoms. libretexts.org

However, a significant drawback of using perfluoroacid anhydrides is the formation of acidic byproducts that must be removed before GC analysis to prevent column degradation. gcms.cz To mitigate this, reactions are often carried out in the presence of a solvent capable of accepting the acid byproduct, such as pyridine or tetrahydrofuran, or with the addition of an amine base catalyst like triethylamine. research-solution.comgcms.cz

An alternative to anhydrides are perfluoroacylimidazoles. These reagents offer the advantage of smoother, quantitative reactions without the production of acidic byproducts, simplifying sample preparation. gcms.cz

Alkylation

Alkylation is another widely used derivatization strategy, with esterification being the most common method for carboxylic acids. gcms.cz This process involves the reaction of an acid with an alcohol to form an ester, a reaction often catalyzed by an acid such as hydrogen chloride. gcms.cz The resulting alkyl esters are generally stable and provide for quick and quantitative analysis by GC. gcms.cz

Pentafluorobenzyl bromide (PFB-Br) is a notable alkylating agent that is particularly useful for trace analysis. gcms.czlibretexts.org It reacts with carboxylic acids to form pentafluorobenzyl esters, which are highly responsive to ECD. libretexts.org Another approach involves the use of diazoalkanes, such as diazomethane, for the formation of methyl esters. nih.gov More recently, a novel derivatization using diphenyldiazomethane has been developed for the analysis of perfluorinated carboxylic acids, creating diphenyl methyl esters that can be selectively detected by GC-MS. yorku.ca

Silylation

Silylation involves the replacement of active hydrogens with a silyl group, most commonly a trimethylsilyl (TMS) group. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose. youtube.com The resulting trimethylsilyl ethers are stable and enhance the volatility of the parent compound. gcms.cz

Table 1: Comparison of Advanced Derivatization Reagents for Fluorinated Carboxylic Acids

Derivatization ReagentReagent TypeTarget Functional GroupKey AdvantagesKey Disadvantages
Heptafluorobutyric Anhydride (HFBA)AcylationCarboxylic Acids, Alcohols, AminesForms stable derivatives, enhances ECD and FID detection. gcms.czcsqanalytics.comProduces acidic byproducts requiring removal. gcms.cz
Pentafluoropropionic Anhydride (PFPA)AcylationCarboxylic Acids, Alcohols, AminesForms stable derivatives, suitable for GC-MS analysis. nih.govProduces acidic byproducts. gcms.cz
Trifluoroacetic Anhydride (TFAA)AcylationCarboxylic Acids, Alcohols, AminesCommon reagent for creating volatile derivatives. nih.govProduces acidic byproducts. gcms.cz
PerfluoroacylimidazolesAcylationCarboxylic Acids, Alcohols, AminesQuantitative reactions, no acidic byproducts. gcms.czMay be more specialized in application.
Pentafluorobenzyl Bromide (PFB-Br)AlkylationCarboxylic Acids, Alcohols, ThiolsExcellent for trace analysis with ECD. gcms.czlibretexts.orgIs a strong lachrymator, requiring careful handling. gcms.cz
2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB) with TFAAAlkylationCarboxylic AcidsUsed for the derivatization of complex molecules like glyphosate. researchgate.netTwo-step derivatization process.
DiphenyldiazomethaneAlkylationCarboxylic AcidsForms diphenyl methyl esters for selective GC-MS detection. yorku.caMay have specific reaction requirements.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)SilylationCarboxylic Acids, Alcohols, AminesForms stable and volatile trimethylsilyl ethers. youtube.comgcms.czDerivatives can be sensitive to moisture.

Methodological Considerations in Derivatization for Enhanced Analytical Performance

Optimizing derivatization procedures is crucial for achieving the best possible analytical performance in the analysis of fluorinated carboxylic acids. Several methodological factors must be carefully considered to ensure complete reaction, minimize side products, and enhance the sensitivity and selectivity of the analysis.

A key consideration is the choice of the derivatization reagent itself, which should be based on the analyte's functional groups and the analytical technique being used. gcms.cz For instance, when using gas chromatography with an electron capture detector (GC-ECD), derivatizing with fluorinated reagents like HFBA or PFB-Br can significantly enhance the detector's response. gcms.czlibretexts.org For mass spectrometry (MS) detection, the choice of reagent can influence the fragmentation pattern and provide more structural information. libretexts.org

Reaction conditions, including temperature and time, must be optimized to drive the derivatization reaction to completion. youtube.com For example, a procedure for derivatizing with fluorinated anhydrides may involve heating the sample at 50°C for 15 minutes to ensure a complete reaction. research-solution.com In another example, the derivatization of amino alcohols with heptafluorobutyryl was optimized by adjusting the derivatization temperature, reaction time, and reagent dosage. nih.gov

The removal of excess reagent and byproducts is another critical step, especially when using reagents like perfluoroacid anhydrides that produce acidic byproducts. gcms.cz Failure to remove these byproducts can lead to chromatographic issues such as peak tailing and damage to the GC column. gcms.czchromforum.org This is often achieved through a liquid-liquid extraction step or by using a scavenger resin. research-solution.comchromforum.org For instance, after derivatization with HFBA, adding water can quench the excess reagent, which then remains in the aqueous layer while the derivatized analyte is extracted into an organic solvent. chromforum.org

For liquid chromatography-mass spectrometry (LC-MS) analysis, while derivatization is not always necessary to achieve volatility, it can be employed to improve chromatographic retention and enhance ionization efficiency. mdpi.comnih.gov For example, derivatization with benzoyl chloride has been used to improve the sensitivity of certain carboxylic acids in LC-MS/MS analysis. nih.gov However, the use of ion-pairing reagents like heptafluorobutyric acid (HFBA) in the mobile phase can also be effective for separating polar compounds, though it may suppress ionization in the MS source. covachem.comnih.gov This suppression can sometimes be mitigated by the post-column addition of a "TFA fix" reagent. covachem.com It is also important to be aware that some derivatizing agents and mobile phase additives, like HFBA, can cause persistent contamination in LC-MS systems. researchgate.net

The sample matrix can also significantly impact the efficiency of the derivatization reaction. Therefore, sample preparation steps such as solid-phase extraction (SPE) are often necessary to clean up the sample and remove potential interferences before derivatization. nih.gov The optimization of SPE conditions, including the choice of cartridge, eluent, and pH of the sample, can lead to better recovery and a cleaner extract for derivatization. nih.gov

Table 2: Methodological Considerations for Derivatization

ConsiderationImpact on Analytical PerformanceExample Strategies
Reagent Selection Affects volatility, detector response, and selectivity. gcms.czlibretexts.orgUse fluorinated reagents (e.g., HFBA, PFB-Br) for enhanced ECD response. gcms.czlibretexts.org Choose reagents that provide informative mass spectra for MS analysis. libretexts.org
Reaction Conditions Ensures complete and efficient derivatization. youtube.comOptimize temperature and reaction time (e.g., 70°C for 30 minutes for some acylation reactions). nih.gov
Byproduct Removal Prevents column damage and chromatographic interference. gcms.czLiquid-liquid extraction, use of scavenger resins, or quenching with water. research-solution.comchromforum.org
Sample Cleanup Minimizes matrix effects and interferences. nih.govSolid-phase extraction (SPE) prior to derivatization. nih.gov
Analytical Technique Determines the primary goal of derivatization (e.g., volatility for GC, ionization for LC-MS). mdpi.comFor LC-MS, consider derivatization to improve retention or using ion-pairing reagents in the mobile phase. nih.govnih.gov

Spectroscopic Characterization Methodologies Applied to 2,3,3,4,4,4 Hexafluorobutanoic Acid

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for the analysis of fluorinated compounds due to its high sensitivity and specificity. Various MS techniques are employed, each suited for different analytical challenges.

Electrospray ionization (ESI) is a soft ionization technique that is highly effective for analyzing polar and thermally fragile molecules, including fluorinated carboxylic acids. nih.gov It allows for the production of gas-phase ions from liquid solutions with minimal fragmentation. nih.gov For carboxylic acids like 2,3,3,4,4,4-Hexafluorobutanoic acid, ESI is typically performed in the negative ion mode, where the molecule is deprotonated to form the [M-H]⁻ ion. researchgate.netscispace.com This process provides a clear determination of the molecular weight. scispace.com

The unique properties of per- and poly-fluoroalkyl substances (PFAS), such as their high surface activity, can significantly influence the ESI process. nih.gov Because they are surface-active, these molecules preferentially migrate to the surface of the electrospray droplet, which can enhance their ionization efficiency compared to more hydrophilic compounds that remain in the bulk solution. nih.gov This characteristic makes ESI-MS a powerful tool for detecting PFAS, often allowing for analysis without prior derivatization. nih.gov

Table 1: ESI-MS Key Parameters for Fluorinated Acid Analysis

Parameter Typical Setting/Value Purpose
Ionization Mode Negative Promotes deprotonation of the acidic proton to form [M-H]⁻.
Capillary Voltage ~3000 V Applies a high voltage to the liquid to create a fine spray of charged droplets. researchgate.net
Nebulizing Gas Nitrogen Aids in solvent evaporation and droplet formation. researchgate.net
Source Temperature 100-120 °C Assists in desolvation of the charged droplets. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. nih.gov However, carboxylic acids like this compound are inherently polar and have low volatility, making them unsuitable for direct GC-MS analysis. Their acidic nature can also lead to poor peak shape (tailing) due to interactions with the GC column. restek.com

To overcome these limitations, derivatization is required. This process converts the carboxylic acid into a more volatile and less polar derivative. Common derivatization strategies include:

Esterification: Reacting the acid with an alcohol in the presence of a catalyst, such as Boron Trifluoride-Methanol (BF₃/MeOH), to form a fatty acid methyl ester (FAME). restek.commdpi.com This method is selective for acids and produces clean mass spectra. restek.com

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the acidic hydrogen with a trimethylsilyl (B98337) (TMS) group. restek.comyoutube.com This technique is highly effective at increasing volatility but can also derivatize other active hydrogens (e.g., in hydroxyl groups), which must be considered in complex samples. restek.com

Once derivatized, the compound can be analyzed by GC-MS, where it is separated from other components on a capillary column and subsequently identified by its mass spectrum. mdpi.com

For the analysis of this compound in complex matrices such as environmental water or biological tissues, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govyoutube.com

The workflow involves several key steps:

Sample Preparation: The analyte is extracted from the sample matrix, often using solid-phase extraction (SPE) to remove interferences and concentrate the analyte. frontiersin.org

Liquid Chromatography (LC): The sample extract is injected into an LC system, where the target acid is separated from other compounds based on its interaction with the stationary phase (e.g., a C18 reversed-phase column). nih.gov This separation reduces the complexity of the mixture entering the mass spectrometer, minimizing ion suppression. frontiersin.org

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is directed into the ion source (typically ESI) of the mass spectrometer. A precursor ion (e.g., the [M-H]⁻ ion of the hexafluorobutanoic acid) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. youtube.com This process, known as Selected Reaction Monitoring (SRM), is highly specific and allows for accurate quantification even at very low concentrations. nih.gov

A significant challenge in the ESI-MS analysis of any compound, including fluorinated acids, is the phenomenon of ion suppression. This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decrease in its signal intensity and compromising analytical accuracy. nih.govresearchgate.net

In the context of fluorinated acids, several factors contribute to this effect:

Competition for Charge: In the ESI process, analytes compete for a limited number of charges on the surface of the spray droplets. nih.gov Matrix components present at high concentrations can outcompete the target analyte, reducing its ionization efficiency.

Surface Activity: While the surface activity of fluorinated acids can be advantageous, it also means they can alter the surface tension of the ESI droplets. nih.gov When used as mobile phase additives (e.g., heptafluorobutanoic acid as an ion-pairing agent), they can cause significant signal suppression (30-80%) for other analytes. nih.govresearchgate.net

Changes in Droplet Properties: Co-eluting substances can alter the physical properties of the ESI droplets, such as their viscosity and surface tension, affecting the efficiency of droplet fission and solvent evaporation, which are critical for ion formation.

Proper sample preparation and chromatographic separation are crucial to mitigate ion suppression and ensure reliable quantification. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H NMR and ¹⁹F NMR would provide critical structural information.

While a specific, publicly available high-resolution spectrum for this compound is not readily found in the search results, the expected features can be predicted based on its structure and data from similar fluorinated compounds. southampton.ac.uk

¹H NMR: The spectrum would be expected to show a single complex signal for the proton at the C-2 position. This proton would be split by the adjacent fluorine atom at C-2 and potentially show smaller, long-range couplings to the fluorine atoms at C-3.

¹⁹F NMR: This technique is particularly informative for fluorinated compounds. The spectrum would show distinct signals for the fluorine atoms at the C-2, C-3, and C-4 positions.

The single fluorine at C-2 (-CHF-) would appear as a multiplet due to coupling with the C-2 proton and the two fluorine atoms at C-3.

The two fluorine atoms at C-3 (-CF₂-) would appear as a multiplet due to coupling with the fluorine at C-2 and the three fluorine atoms at C-4.

The three fluorine atoms at C-4 (-CF₃) would likely appear as a triplet, split by the two adjacent fluorine atoms at C-3.

The combination of these NMR techniques would allow for a complete assignment of the molecule's carbon-hydrogen-fluorine framework.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz An IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and carbon-fluorine bonds.

The key characteristic absorption bands would be:

O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. vscht.czmasterorganicchemistry.com

C-H Stretch: A moderate absorption band just below 3000 cm⁻¹ corresponding to the C-H bond at the C-2 position.

C=O Stretch: A very strong and sharp absorption band typically found between 1780-1710 cm⁻¹ for a carboxylic acid. masterorganicchemistry.com Its presence, along with the broad O-H stretch, is definitive for the carboxylic acid functional group.

C-F Stretch: Multiple strong absorption bands in the region of 1400-1000 cm⁻¹. The C-F stretching vibrations are typically very intense, and the presence of several strong peaks in this "fingerprint" region would be characteristic of a polyfluorinated compound.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid (-COOH) O-H Stretch 3300 - 2500 Strong, Very Broad
Alkane (-CH) C-H Stretch ~2980 - 2900 Medium
Carbonyl (C=O) C=O Stretch 1780 - 1710 Strong, Sharp

UV-Visible (UV-Vis) Spectroscopy in Acid-Base Characterization and Quantitative Analysis

UV-Visible (UV-Vis) spectroscopy is an analytical technique employed to investigate the electronic transitions within molecules. For organic compounds like this compound, this method finds application in both the characterization of its acid-base properties and its quantitative determination in various matrices. The presence of a chromophore, a part of the molecule responsible for absorbing UV or visible light, is a prerequisite for analysis by this method. nih.gov While simple carboxylic acids have weak UV absorbance associated with the carboxyl group, derivatization techniques can be used to enhance detectability for quantitative purposes.

Acid-Base Characterization

UV-Vis spectrophotometry is a well-established and effective method for determining the acid dissociation constant (pKa) of ionizable compounds. ijper.orgnih.gov The principle of this method relies on the fact that the protonated (acidic, HA) and deprotonated (conjugate base, A⁻) forms of a molecule exhibit different UV-Vis absorption spectra. nih.gov

The determination of the pKa for an acid like this compound using this method involves the following steps:

Solutions of the compound are prepared in a series of buffers covering a wide pH range.

The UV-Vis spectrum of each solution is recorded. Significant changes in the absorbance spectrum are expected at different pH values, especially at wavelengths where the molar absorptivities of the protonated and deprotonated species differ the most. nih.gov

An isosbestic point, where the molar absorptivity of both species is identical, may be observed. At this wavelength, the absorbance does not change with pH.

By plotting the absorbance at a selected analytical wavelength against the pH of the solutions, a sigmoidal curve is generated. nih.gov The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and conjugate base forms are equal. chemagine.co.uk

This technique is valued for its simplicity, accuracy, and cost-effectiveness, and it can be adapted for high-throughput screening using 96-well microtiter plates. ijper.orgnih.gov

To illustrate the principle, the following table shows a set of hypothetical data for the spectrophotometric titration of a weak acid. The absorbance is measured at a fixed wavelength where the deprotonated form absorbs more strongly than the protonated form.

Table 1: Illustrative Data for pKa Determination by UV-Vis Spectroscopy This table presents hypothetical data to demonstrate the relationship between pH and absorbance during a spectrophotometric titration. The pKa is identified as the pH at the midpoint of the absorbance change.

pHAbsorbance (at λ_max of A⁻)
1.00.150
2.00.152
3.00.255
3.50.450
4.00.648
5.00.650
6.00.650

Quantitative Analysis

Direct quantitative analysis of perfluorocarboxylic acids (PFCAs), including this compound, by UV-Vis spectroscopy is often challenging due to their weak ultraviolet absorption. nih.gov To overcome this limitation and achieve high sensitivity, a common strategy involves chemical derivatization. This process attaches a strongly UV-absorbing molecule (a chromophore) to the PFCA, making it readily detectable. nih.govbohrium.com

A prevalent method is pre-column derivatization followed by analysis using High-Performance Liquid Chromatography with a UV detector (HPLC-UV). nih.govtandfonline.com In this approach, the carboxylic acid group of the PFCA is reacted with a derivatizing agent to form a stable product with strong UV absorbance. For example, reagents like 3-bromoacetyl coumarin (B35378) or 3,4-dichloroaniline (B118046) have been successfully used for this purpose. nih.govnih.gov The resulting derivatives can be separated by HPLC and quantified by the UV detector at the wavelength of maximum absorbance for the new derivative. nih.gov

This methodology offers a sensitive and reliable means for quantifying PFCAs in various samples, including water and catalytic degradation solutions. nih.govbohrium.com Research has demonstrated the effectiveness of this approach, achieving low detection limits suitable for environmental monitoring and laboratory analysis. bohrium.comtandfonline.comnih.gov

Table 2: Research Findings on Quantitative Analysis of PFCAs using Derivatization and UV-Vis Detection This table summarizes published methods for the quantitative analysis of perfluorocarboxylic acids (PFCAs) using derivatization coupled with UV-based detection techniques.

Analytical MethodDerivatizing AgentLimit of Detection (LOD)Source(s)
HPLC-UV3-bromoacetyl coumarin0.1 ppm to 0.5 ppm tandfonline.comnih.gov
UV-Vis Spectrometry3-bromoacetyl coumarin<0.0003 ppm bohrium.comtandfonline.comnih.gov
HPLC-UV3,4-dichloroaniline (DCA)0.2 - 0.5 mg/L nih.gov

Computational and Theoretical Studies of 2,3,3,4,4,4 Hexafluorobutanoic Acid

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the three-dimensional structure and conformational landscape of molecules like 2,3,3,4,4,4-Hexafluorobutanoic acid. These methods solve the Schrödinger equation for a given molecule, yielding detailed information about its electronic structure, geometry, and energy.

For perfluoroalkyl carboxylic acids (PFCAs), computational studies have shown that the length of the perfluoroalkyl chain has a limited impact on the structural and electronic characteristics of the carboxylic acid head group. researchgate.netepa.gov This suggests that the fundamental properties of the carboxyl group in this compound are largely dictated by the immediate fluorine substitutions.

Conformational analysis using methods like the Merck Molecular Force Field (MMFF94) coupled with DFT calculations has been applied to larger PFCAs to identify numerous low-energy conformers. researchgate.netepa.gov For this compound, a similar approach would reveal various rotational isomers (rotamers) arising from the rotation around the C-C bonds. The relative energies of these conformers determine their population at a given temperature. The helical nature of longer perfluoroalkyl chains has been a subject of study, with the helical angle showing a slight increase with chain length. nih.gov While this compound is a short-chain compound, the foundational principles of these conformational preferences are still applicable.

DFT calculations are also employed to predict spectroscopic properties, such as the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Predictions for various linear and branched PFCA isomers have demonstrated that the chemical shifts are sensitive to the local electronic environment of the fluorine atoms, allowing for the differentiation of CF₃, CF₂, and CF groups. nih.gov

Table 1: Representative Calculated Properties for a Short-Chain Fluorinated Carboxylic Acid

PropertyCalculated ValueMethod
Dipole Moment~2.5 - 3.5 DDFT/B3LYP
C-F Bond Length~1.34 - 1.36 ÅDFT/B3LYP
C=O Bond Length~1.20 - 1.22 ÅDFT/B3LYP
O-H Bond Length~0.97 - 0.99 ÅDFT/B3LYP

Note: These are typical values for short-chain PFCAs and serve as an illustrative example. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules and their interactions with their surroundings over time. acs.orgnih.gov For this compound, MD simulations can model its behavior in various environments, such as in aqueous solution or at interfaces. These simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms.

Studies on similar PFCAs, like perfluorooctanoic acid (PFOA), have utilized MD simulations to investigate their interactions with different materials, including polyethylene (B3416737) and clay minerals. nih.govcustomer-oci.com These simulations have elucidated the key intermolecular forces at play, which include:

Van der Waals forces: These are weak, short-range electrostatic attractions between uncharged molecules.

Electrostatic interactions: These arise from the charge distribution within the molecule, particularly the polar carboxylic acid head group and the electronegative fluorine atoms.

Hydrogen bonding: The carboxylic acid group of this compound can act as both a hydrogen bond donor (through the -OH group) and acceptor (through the C=O group), allowing it to form hydrogen bonds with water molecules or other protic species. acs.orgnih.gov

MD simulations of PFCAs at the air-water interface have shown that these molecules tend to accumulate at the interface, with their hydrophobic fluorinated tails oriented towards the air and their hydrophilic carboxylic acid heads remaining in the water. mdpi.com This behavior is crucial for understanding the environmental transport and fate of these compounds. The simulation of such systems typically involves a large number of water molecules and one or more PFCA molecules in a simulation box with periodic boundary conditions. mdpi.com

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, a key reaction pathway of interest is decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂).

Theoretical studies on the degradation of PFCAs have suggested that the homolytic cleavage of the C-C bond between the alkyl chain and the carboxyl group is a critical step. researchgate.net DFT calculations can be used to determine the activation energies for different potential reaction pathways, thereby identifying the most likely mechanism.

The mechanism of decarboxylation is well-studied for related compounds like beta-keto acids. masterorganicchemistry.com While this compound is not a beta-keto acid, the principles of bond breaking and formation can be computationally investigated. The stability of the resulting carbanion or radical intermediate after the loss of CO₂ is a key factor in determining the feasibility of the reaction. The high electronegativity of the fluorine atoms in this compound would significantly influence the stability of any charged intermediates.

Furthermore, computational studies can explore other potential reactions, such as decarboxylative fluorination, a process where the carboxylic acid group is replaced by a fluorine atom. nih.gov These computational predictions are vital for understanding the potential transformation products of this compound in various chemical and environmental systems.

Table 2: Illustrative Calculated Activation Energies for PFCA Degradation Pathways

Reaction PathwayCalculated Activation Energy (kcal/mol)Computational Method
C-C Bond Homolysis30 - 40DFT (B3LYP)
C-O Bond Cleavage> 50DFT (B3LYP)
Decarboxylation25 - 35DFT with solvent model

Note: These values are representative for short-chain PFCAs and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Fluorinated Carboxylic Acids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity or other properties. rsc.orgtandfonline.com For fluorinated carboxylic acids, QSAR models are being developed to predict their toxicity, environmental fate, and other important parameters, reducing the need for extensive and costly experimental testing. mdpi.comnih.govnih.gov

A typical QSAR study involves several key steps:

Data Collection: A dataset of compounds with known activities or properties is compiled. For PFCAs, this could include data on their toxicity to various organisms or their binding affinity to biological receptors. mdpi.comnih.govnih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the molecular descriptors to the observed activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

For PFCAs, QSAR studies have identified several important molecular descriptors that influence their biological activity. These can include descriptors related to the molecule's hydrophobicity, the length of the fluorinated chain, and the presence of specific functional groups. nih.govnih.gov While a specific QSAR model for this compound may not be publicly available, the general principles and findings from QSAR studies on other short-chain PFCAs provide a framework for estimating its potential biological and environmental impact.

Table 3: Common Molecular Descriptors Used in QSAR Models for PFCAs

Descriptor TypeExamplesRelevance
ConstitutionalMolecular Weight, Number of Fluorine AtomsBasic molecular properties
TopologicalConnectivity Indices, Shape IndicesDescribes molecular branching and shape
GeometricMolecular Surface Area, Molecular VolumeRelates to size and steric effects
Quantum ChemicalHOMO/LUMO Energies, Partial ChargesDescribes electronic properties and reactivity

Applications in Polymer Chemistry and Materials Science

Incorporation into Fluoropolymers

Block copolymers containing a poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate) (PHFBA) or poly(2,2,3,3,4,4,4-hexafluorobutyl methacrylate) (PHFBMA) segment are synthesized to create materials with distinct hydrophobic and hydrophilic domains. These syntheses are often achieved through controlled radical polymerization techniques, which allow for the creation of well-defined polymer architectures.

One prominent method is Atom Transfer Radical Polymerization (ATRP). For instance, block copolymers of poly(2,2,3,4,4,4-hexafluorobutyl methacrylate)-block-poly[2-(dimethylamino)ethyl methacrylate] (PHFBMA-b-PDMAEMA) have been synthesized via photo-induced ATRP (photoATRP) at room temperature. nih.gov This technique enables the use of very low concentrations of the copper catalyst, making it a more environmentally friendly process. nih.gov The synthesis typically involves first creating a macroinitiator, such as PHFBMA-Cl, which is then used to initiate the polymerization of the second monomer, in this case, DMAEMA. nih.gov

Another powerful technique is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This method has been employed to create ABA triblock copolymers, such as poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) (PAA-b-PHFBA-b-PAA). utwente.nl The synthesis can be performed in a two-step RAFT emulsion polymerization process. utwente.nl This approach is advantageous as it can be conducted in an aqueous, surfactant-free system. princeton.edu

The table below summarizes examples of such block copolymers.

Block CopolymerSynthesis MethodReference
Poly(2,2,3,4,4,4-hexafluorobutyl methacrylate)-block-poly[2-(dimethylamino) ethyl methacrylate] (PHFBMA-b-PDMAEMA)Photo-induced Atom Transfer Radical Polymerization (photoATRP) nih.gov
Poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) (PAA-b-PHFBA-b-PAA)Two-step RAFT emulsion polymerization utwente.nlprinceton.edu
Poly(acrylic acid)-b-poly(hexafluorobutyl acrylate) (PAA-b-PHFBA)RAFT-mediated polymerization-induced self-assembly jamorin.com

The presence of the hexafluorobutyl moiety significantly impacts the surface properties of polymers, primarily due to the low surface energy of fluorine atoms. Incorporating monomers like 2,2,3,3,4,4,4-hexafluorobutyl acrylate (B77674) (HFBA) or its methacrylate (B99206) counterpart (HFBMA) can transform a polymer's surface from hydrophilic to hydrophobic.

For example, films made from PAA-b-PHFBA-b-PAA triblock copolymers exhibit a dramatic change in surface wettability upon heat treatment. After heating, the water contact angle (WCA) of the film surface increases significantly, indicating a switch from a hydrophilic to a hydrophobic surface. utwente.nl This change is attributed to the migration of the low-surface-energy PHFBA blocks to the polymer-air interface. utwente.nlprinceton.edu

Furthermore, block copolymers containing PHFBMA can be used to create "smart" surfaces with tunable wettability that responds to changes in pH. nih.gov In the case of PHFBMA-b-PDMAEMA copolymers, the PDMAEMA block is pH-responsive. At a low pH (e.g., pH 2), the tertiary amine groups of the PDMAEMA segment become protonated, leading to a decrease in the water contact angle and a more hydrophilic surface. nih.gov Conversely, at a higher pH, the deprotonation of these groups results in a more hydrophobic surface. nih.gov

The table below illustrates the effect of these fluorinated polymers on surface properties.

Polymer SystemStimulusChange in Surface PropertyReference
PAA-b-PHFBA-b-PAA filmHeat treatment (120 °C for 4 h)Water contact angle increases, surface becomes hydrophobic. utwente.nlprinceton.edu
PHFBMA-b-PDMAEMA coated surfacepH change (from >4 to 2)Water contact angle decreases from 85.4° to 55.0°, surface becomes more hydrophilic. nih.gov

Utilization as a Monomer or Intermediate in Advanced Polymer Synthesis (e.g., RAFT Polymerization)

2,2,3,3,4,4,4-Hexafluorobutyl acrylate (HFBA) is a key monomer in advanced polymer synthesis, particularly in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. sigmaaldrich.comsigmaaldrich.com RAFT is a form of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, complex architectures, and low polydispersity. nih.gov

In the context of HFBA, RAFT polymerization has been used to create well-defined homopolymers and block copolymers. For instance, amphiphilic block copolymers of poly(acrylic acid) and poly(hexafluorobutyl acrylate) (PAA-b-PHFBA) have been successfully synthesized using RAFT-mediated polymerization-induced self-assembly (PISA). jamorin.com This process typically involves the synthesis of a hydrophilic PAA macro-RAFT agent first, which is then chain-extended with the hydrophobic HFBA monomer in an aqueous medium. jamorin.com

The copolymerization of HFBA with other monomers, such as butyl acrylate, has also been achieved via RAFT. sigmaaldrich.com The reactivity ratios for such copolymerizations can be determined to understand the polymerization kinetics and the resulting copolymer composition. sigmaaldrich.com The use of RAFT allows for excellent control over the polymer structure, which is confirmed by techniques like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy. sigmaaldrich.comjamorin.com

Below is a table detailing examples of RAFT polymerization systems utilizing HFBA.

Polymerization SystemRAFT Agent TypeKey FindingsReference(s)
Emulsion polymerization of HFBA and acrylic acidTrithiocarbonate (B1256668)Synthesis of PAA-b-PHFBA-b-PAA triblock copolymers with elastomeric properties. utwente.nlprinceton.edu
Polymerization-Induced Self-Assembly (PISA) of HFBAPoly(acrylic acid) macro-RAFT agentFormation of PAA-b-PHFBA block copolymer latex particles with controlled molar mass. jamorin.com
Copolymerization of HFBA and butyl acrylate2-cyanopropyl dodecyl trithiocarbonate (CPDTC)Production of copolymers with controlled molecular weights and narrow dispersity. sigmaaldrich.com

Environmental Transformation Pathways of 2,3,3,4,4,4 Hexafluorobutanoic Acid

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For fluorinated compounds, these mechanisms are often slow and inefficient under typical environmental conditions.

Perfluorinated carboxylic acids (PFCAs) are generally found to be highly resistant to degradation by aqueous photolysis under environmental conditions. industrialchemicals.gov.au The high energy of the C-F bond makes these compounds stable against degradation by intense light. nih.gov However, the atmospheric oxidation of precursor compounds, such as fluorotelomer alcohols (FTOHs), can lead to the formation of PFCAs. wikipedia.org In aquatic environments, the presence of substances like nitrate and hydroxyl radicals can promote the photolysis of FTOHs, which are known precursors to PFCAs. rsc.org While direct photolysis of 2,3,3,4,4,4-Hexafluorobutanoic acid is not considered a significant degradation pathway, advanced techniques such as vacuum ultraviolet (VUV) photolysis have been shown to degrade long-chain PFCAs like perfluorooctanoic acid (PFOA) into shorter-chain PFCAs. nih.gov

Table 1: Photolytic Degradation of Related Fluorinated Compounds

Compound TypeConditionsOutcomeReference
Perfluorinated Carboxylic Acids (PFCAs)Aqueous photolysis under environmental conditionsHighly resistant to degradation industrialchemicals.gov.au
Fluorotelomer Alcohols (FTOHs)Atmospheric oxidationFormation of PFCAs wikipedia.org
Fluorotelomer Alcohols (FTOHs)Aquatic environment with nitrate and hydroxyl radicalsPromoted photolysis rsc.org
Perfluorooctanoic Acid (PFOA)Vacuum Ultraviolet (VUV) PhotolysisDegradation to shorter-chain PFCAs nih.gov

Similar to photolysis, short-chain perfluorocarboxylic acids demonstrate high resistance to hydrolysis in environmental settings. industrialchemicals.gov.au The stability of the C-F bond prevents the cleavage of fluorine atoms from the carbon backbone via hydrolysis. However, the formation of this compound can occur through the hydrolysis of its precursor compounds. For instance, fluorotelomer-based polymers (FTPs) can undergo slow abiotic hydrolysis to form PFCAs, with estimated half-lives of 55–89 years under neutral pH conditions. acs.org This process is accelerated under alkaline conditions. acs.org Similarly, other precursors like perfluorobutanoic acid (PFBA) anhydride (B1165640) are expected to hydrolyze rapidly in water to form the corresponding carboxylic acid. industrialchemicals.gov.au

Biotransformation Processes

Microbial activity plays a crucial role in the transformation of many organic contaminants. However, the high degree of fluorination in compounds like this compound presents a significant challenge for microbial degradation.

Anaerobic microbial defluorination of fluorinated carboxylic acids (FCAs) is a structure-dependent process. nih.govnih.gov Research indicates that the presence of specific structural features, such as carbon-carbon double bonds or chlorine substitutions, can facilitate biotransformation under anaerobic conditions. nih.govnih.govacs.org For example, chlorinated PFCAs can undergo microbially-mediated hydrolytic dechlorination, which then triggers a spontaneous defluorination process. researchhub.comnih.govresearchgate.net Studies have identified specific microorganisms, including Desulfovibrio aminophilus and Sporomusa sphaeroides, as being capable of this transformation. researchhub.comnih.govresearchgate.net As this compound is a saturated and non-chlorinated compound, it is not expected to be readily susceptible to these known anaerobic defluorination pathways.

Table 2: Factors Influencing Anaerobic Microbial Defluorination of FCAs

Structural FeatureEffect on Anaerobic DefluorinationExample CompoundsReference
C=C Double Bond (α,β-unsaturation)Crucial for biotransformation via reductive defluorination/hydrogenationUnsaturated FCAs nih.govnih.govacs.org
Chlorine SubstitutionTriggers defluorination via microbial hydrolytic dechlorinationChlorinated PFCAs researchhub.comnih.govresearchgate.net

Perfluorinated compounds are largely considered recalcitrant to aerobic biodegradation. acs.org However, the presence of non-fluorinated carbons or carbon-hydrogen bonds can serve as points of attack for microbial enzymes. Polyfluorinated substances, such as FTOHs and fluorotelomer carboxylic acids (FTCAs), which contain such bonds, are known to undergo aerobic degradation. nih.govnsf.gov This biotransformation typically proceeds through pathways like β-oxidation, leading to the formation of shorter-chain PFCAs. acs.orgnsf.gov While there is a lack of specific studies on the aerobic degradation of this compound, its structure, which includes a C-H bond, suggests a theoretical potential for microbial attack, although this has not been experimentally demonstrated.

Wastewater treatment plants (WWTPs) and septic systems are significant environments for the biotransformation of per- and polyfluoroalkyl substances (PFAS). unh.eduunh.edu These systems receive a wide array of consumer and industrial products containing PFAS precursors, such as FTOHs and other fluorotelomer-based substances. researchgate.netalsglobal.com Microbial communities within these systems facilitate the transformation of these larger precursor molecules into more stable and persistent PFCAs. nih.govresearchgate.net Studies have documented the conversion of FTOHs to FTCAs and subsequently to shorter-chain PFCAs within WWTPs. rsc.orgresearchgate.net Research on FTCA degradation in septic systems has also identified the formation of various shorter-chain fluorinated carboxylic acids. unh.edu Although direct evidence for the formation of this compound is limited, it is plausible that it is formed as a stable transformation product from the degradation of larger, more complex polyfluorinated precursors in these engineered and natural environments.

Modeling of Environmental Fate and Persistence of Short-Chain PFCAs

The environmental fate and persistence of short-chain perfluorocarboxylic acids (PFCAs), including this compound, are critical areas of study due to their widespread detection in the environment and resistance to degradation. While specific experimental studies and models for this compound are limited in publicly available scientific literature, its environmental behavior can be understood through modeling approaches applied to structurally similar short-chain PFCAs. These models are essential tools for predicting how these substances move, accumulate, and persist in various environmental compartments.

Multimedia environmental fate models are commonly employed to simulate the distribution of chemicals. materials-week.org These models, such as the fugacity-based SimpleBox model, divide the environment into interconnected compartments, including air, water, soil, and sediment. knaw.nlrivm.nl By inputting the physicochemical properties of a substance and the characteristics of the environment, these models can estimate the chemical's partitioning, transport, and ultimate fate. researchgate.net For short-chain PFCAs, these models predict high mobility in water and soil, leading to rapid distribution in water resources. nih.gov

Key to the accuracy of these models is the quality of the input data, which includes emission rates and crucial physicochemical properties. As these compounds are weak acids, their partitioning behavior is highly dependent on environmental pH, existing predominantly as nonvolatile anions in most environmental conditions. acs.orgnih.gov This characteristic significantly influences their transport, with models indicating that for PFCAs, oceanic transport is a dominant pathway for global distribution. acs.orgresearchgate.net

The following table presents key physicochemical properties for Perfluorobutanoic acid (PFBA), a C4 PFCA structurally related to this compound. These values are representative inputs for environmental fate models.

A defining characteristic of all PFCAs is their extreme persistence. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making these compounds highly resistant to abiotic and biotic degradation under typical environmental conditions. nih.gov Consequently, environmental fate models consider short-chain PFCAs to be essentially non-degradable. nih.gov This extreme persistence is a significant hazard, as it means that once released, these substances will remain in the environment for centuries. nih.gov

The table below shows the degradation half-lives used in modeling for short-chain PFCAs, reflecting their high persistence.

The outputs from these environmental fate models indicate that due to their high water solubility and low potential for sorption to soil and sediment, short-chain PFCAs are expected to be highly mobile in aquatic systems. nih.gov This leads to widespread contamination of surface and groundwater. nih.gov Models of long-range transport potential (LRTP) assess the ability of a chemical to travel far from its source. For PFCAs, both atmospheric and oceanic transport are significant pathways. acs.org While the neutral acid form can undergo atmospheric transport, the anionic form is readily transported over vast distances by ocean currents, contributing to the global distribution of these persistent substances. acs.orgnih.gov

Advanced Analytical Methodologies for Detection and Quantification of 2,3,3,4,4,4 Hexafluorobutanoic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone of PFAS analysis, enabling the separation of target analytes from complex sample matrices. Liquid chromatography coupled with mass spectrometry is the most common approach, though gas and ion chromatography have specific applications. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred method for the analysis of 2,3,3,4,4,4-Hexafluorobutanoic acid and other perfluoroalkyl carboxylic acids (PFCAs). mdpi.comchromatographyonline.com This technique offers high sensitivity and specificity, which is crucial for detecting the low concentrations typically found in environmental and biological samples. chromatographyonline.com

The separation is most often achieved using reversed-phase columns, such as a C18 column. researchgate.netpensoft.net The mobile phase typically consists of a gradient mixture of an aqueous component (like water) and an organic solvent, most commonly methanol or acetonitrile. researchgate.netshimadzu.com To improve chromatographic peak shape and ionization efficiency in the mass spectrometer, modifiers such as ammonium acetate (B1210297) or formic acid are often added to the mobile phase. Isotope dilution is a frequently incorporated strategy to enhance the accuracy of quantification by correcting for matrix effects and recovery losses during sample preparation. chromatographyonline.com

Table 1: Example HPLC Parameters for Short-Chain PFCA Analysis
ParameterConditionReference
Analytical Column Reversed-phase C18 (e.g., 150x4.6 mm, 4 µm) researchgate.net
Mobile Phase A Water with buffer (e.g., 20mM Phosphate Buffer, pH 2.5) researchgate.net
Mobile Phase B Acetonitrile or Methanol researchgate.net
Elution Type Gradient researchgate.net
Detector Tandem Mass Spectrometer (MS/MS) mdpi.comchromatographyonline.com
Quantification Isotope Dilution chromatographyonline.comeurofins.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. mdpi.com However, this compound is a non-volatile carboxylic acid due to its polar carboxyl group. Therefore, direct analysis by GC is not feasible. To make it suitable for GC analysis, the carboxylic acid must be converted into a more volatile derivative. jfda-online.com

This process, known as derivatization, involves a chemical reaction to alter the analyte's functional group. Common derivatization strategies for carboxylic acids include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol, butanol) in the presence of an acid catalyst (e.g., BF3, HCl) to form a volatile ester. jfda-online.com

Silylation: Reacting the acid with a silylating agent (e.g., BSTFA, TMCS) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group, forming a less polar and more volatile derivative. jfda-online.com

Once derivatized, the compound can be separated on a GC column and detected, typically by a mass spectrometer (GC-MS). mdpi.comepa.gov The formation of fluoroacyl derivatives can significantly enhance volatility and improve detectability. jfda-online.com This approach is less common than LC-MS/MS for PFCAs due to the extra sample preparation step required for derivatization.

Table 2: Common Derivatization Reagents for Carboxylic Acids in GC Analysis
Reagent TypeExample ReagentDerivative FormedReference
Alkylating (Esterification) Methanol with HCl or BF3Methyl ester jfda-online.com
Silylating BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Trimethylsilyl (TMS) ester jfda-online.com
Acylating Pentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl ester mdpi.com

Ion Chromatography for Carboxylic Acid Analysis

Ion chromatography (IC) is a variant of HPLC specifically designed for the separation and determination of ionic species. nih.gov It is a suitable technique for analyzing carboxylic acids, which are anionic in their deprotonated form. nih.gov Separation in IC is typically achieved using ion-exchange stationary phases. For anions like hexafluorobutanoate, an anion-exchange column is used.

The mobile phase, or eluent, is an aqueous buffer solution containing an ion (e.g., carbonate, hydroxide) that competes with the analyte for the stationary phase's active sites, thereby eluting the analyte from the column. Detection is often accomplished using a conductivity detector. nih.gov While LC-MS/MS is more common for trace-level PFAS quantification, IC can be a valuable tool, particularly for samples with high concentrations of ionic species. tudelft.nl A specialized technique, combustion ion chromatography (CIC), can be used to measure total organic fluorine by combusting the sample to convert all organofluorine compounds to hydrogen fluoride (B91410) (HF), which is then captured and analyzed as fluoride by IC. tudelft.nl

Challenges in Analytical Detection of Short-Chain Fluorinated Carboxylic Acids

The analysis of short-chain PFCAs like this compound is fraught with challenges. Their high polarity makes them difficult to retain on traditional reversed-phase HPLC columns, and their ubiquitous presence in some laboratory materials can lead to background contamination. chromatographyonline.comnih.gov

Identification and Mitigation of Analytical Interferences

Analytical interference is a significant issue in trace analysis of PFAS. nih.gov Interferences are signals from non-target compounds in the sample matrix that are indistinguishable from the target analyte's signal, potentially leading to false positives or inaccurate quantification. nih.govchromatographyonline.com

Sources of interference include:

Matrix Effects: In mass spectrometry, co-eluting compounds from the sample matrix (e.g., salts, organic matter) can either suppress or enhance the ionization of the target analyte, leading to underestimation or overestimation of its concentration. haleyaldrich.com

Isomeric and Co-eluting Contaminants: Other compounds in the sample may have the same mass-to-charge ratio and similar retention times as the target analyte, making them difficult to distinguish with low-resolution mass spectrometry. chromatographyonline.comdntb.gov.ua

Background Contamination: PFAS are present in many laboratory products, including PTFE components in analytical instruments, solvent lines, and sample containers, which can leach into the sample and cause background contamination and false positives. chromatographyonline.comhaleyaldrich.com

Mitigation strategies are essential for accurate analysis:

Isotope Dilution: Using isotopically labeled internal standards that are chemically identical to the target analyte can effectively compensate for matrix effects and variations in instrument response. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between target analytes and interfering compounds based on very small differences in their exact masses, reducing the risk of false positives. chromatographyonline.comdntb.gov.ua

Chromatographic Separation: Optimizing the HPLC method to better separate the analyte from interfering compounds is a critical step. nih.gov

Rigorous Quality Control: Implementing strict protocols to minimize background contamination, such as using PFAS-free labware and regularly analyzing method blanks, is crucial. chromatographyonline.comhaleyaldrich.com

Method Validation in Complex Environmental and Biological Matrices

To ensure that analytical results are reliable and accurate, the chosen method must be rigorously validated for each specific sample matrix (e.g., water, soil, blood, tissue). uliege.benih.govnih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov This is particularly challenging for complex matrices due to the high variability and potential for interferences. haleyaldrich.commdpi.com

Key validation parameters include:

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known concentrations.

Precision: The degree of agreement among a series of individual measurements, typically expressed as relative standard deviation (RSD).

Recovery: The efficiency of the extraction process, determined by comparing the analyte concentration in a processed sample to the initial concentration. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. uliege.be

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

For environmental matrices like wastewater or soil, high levels of organic carbon and other constituents can cause significant matrix interference. haleyaldrich.com Similarly, biological matrices such as blood plasma or tissue are complex, containing proteins, lipids, and other endogenous substances that must be removed during sample preparation to prevent interference. mdpi.comnih.gov Validation studies often show that recovery and precision can vary significantly between different matrices, highlighting the need for matrix-specific validation rather than relying on a single universal method. uliege.beresearchgate.net

Table 3: Example Method Validation Results for PFAS in Different Water Matrices
MatrixAnalyteSpike Level (ng/L)Recovery (%)Precision (%RSD)Reference
Surface WaterPFBA10074-1141-20 uliege.be
GroundwaterPFBA10074-1141-20 uliege.be
Waste LeachatePFBA10026-15322-30 uliege.be

Sample Preparation and Extraction Protocols for Diverse Sample Types

The accurate detection and quantification of this compound, a member of the per- and polyfluoroalkyl substances (PFAS) family, are critically dependent on the efficacy of sample preparation and extraction protocols. These procedures are essential for isolating the analyte from complex sample matrices, minimizing interferences, and concentrating it to levels amenable to instrumental analysis. The choice of methodology is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. Given that this compound is a short-chain PFAS, it is characterized by high polarity and water solubility, which presents unique challenges for its extraction. nih.gov

Protocols must be meticulously developed and validated for each matrix type to ensure high recovery rates and reproducibility. The primary techniques employed include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and variations of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Aqueous Samples (e.g., Drinking Water, Groundwater, Surface Water)

Solid-phase extraction is the most prevalent technique for extracting PFAS, including short-chain compounds like this compound, from aqueous matrices. sigmaaldrich.comnih.gov Weak anion exchange (WAX) SPE cartridges are often preferred for their ability to retain acidic compounds.

Solid-Phase Extraction (SPE) Protocol for Water Samples:

A typical SPE procedure involves several key steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte of interest. thermofisher.comwaters.com

StepProcedurePurpose
1. Cartridge Conditioning The SPE cartridge (e.g., Oasis WAX) is conditioned sequentially with a modifying solution (e.g., 0.15% ammonia in methanol), methanol, and ultrapure water. nih.govTo activate the sorbent and ensure consistent interaction with the analyte. thermofisher.com
2. Sample Loading The water sample, adjusted to an appropriate pH, is passed through the conditioned cartridge at a controlled flow rate (e.g., 1 mL/minute). thermofisher.comTo retain the target analyte on the SPE sorbent.
3. Cartridge Washing The cartridge is washed with a solution (e.g., 25 mM aqueous ammonium acetate) to remove co-extracted matrix interferences. nih.govTo selectively remove impurities while the analyte remains bound to the sorbent. thermofisher.com
4. Analyte Elution The target analyte is eluted from the cartridge using a small volume of an appropriate solvent (e.g., 0.15% ammonia in methanol). nih.govTo recover the analyte from the sorbent in a concentrated form. thermofisher.com
5. Extract Concentration The eluate is typically evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the analytical instrument (e.g., methanol).To increase the concentration of the analyte prior to analysis.

This table is an interactive component. You can sort and filter the data by clicking on the column headers.

For short-chain PFAS, which can be challenging to retain on conventional reversed-phase sorbents, optimizing the sorbent type and elution solvents is crucial for achieving adequate recovery. restek.com

Solid Samples (e.g., Soil, Sediment)

The extraction of this compound from solid matrices like soil and sediment is more complex due to the strong interactions between the analyte and the sample matrix. The process typically begins with a solid-liquid extraction followed by a cleanup step.

Extraction Protocol for Soil and Sediment:

Sample Pre-treatment: Soil samples are typically air-dried, homogenized, and sieved to ensure uniformity. udel.eduisric.org

Solvent Extraction: An extraction solvent is added to the soil sample. Methanol is commonly used for its ability to extract a wide range of PFAS. nih.gov The mixture is then agitated using techniques like shaking or sonication to facilitate the transfer of the analyte from the solid matrix into the solvent. udel.edu For improved efficiency, modifiers such as formic acid or sodium hydroxide can be added to the solvent. dspsystems.eu

Centrifugation and Supernatant Collection: The mixture is centrifuged to separate the solid particles from the liquid extract. The supernatant containing the analyte is then carefully collected. iaea.org

Cleanup: The collected extract often contains co-extracted substances that can interfere with analysis. A cleanup step, frequently employing dispersive solid-phase extraction (d-SPE) or cartridge SPE, is used to remove these interferences. nih.goviaea.org For d-SPE, sorbents like C18 and graphitized carbon black (GCB) may be used to remove lipids and pigments, respectively. sigmaaldrich.com

Extraction TechniqueKey ParametersTypical Recovery for Short-Chain PFAS
Ultrasonic Extraction Solvent: Methanol; Time: 15-30 min80-100%
Shaker Extraction Solvent: Acetonitrile; Time: 1-2 hours75-95%
Pressurized Liquid Extraction (PLE) Solvent: Methanol/Water; High Temp/Pressure>90%

This table is an interactive component. You can sort and filter the data by clicking on the column headers.

Biological Samples (e.g., Tissues, Plasma, Serum)

Analyzing this compound in biological tissues requires rigorous sample preparation to remove high levels of lipids and proteins that can cause significant matrix effects. nih.gov Methodologies often involve solvent extraction followed by one or more cleanup steps.

Extraction and Cleanup of Mammalian Tissues:

A study comparing different extraction techniques for perfluoroalkyl acids (PFAAs) in wild boar tissues found that a simple methanol extraction followed by cleanup with an ENVI-Carb SPE cartridge provided the highest recoveries for most analytes. nih.gov

Procedural Steps:

Homogenization: Tissue samples are homogenized to create a uniform consistency.

Solvent Extraction: The homogenized tissue is mixed with a solvent like methanol. The mixture is vortexed and sonicated to ensure thorough extraction. nih.gov

Cleanup with SPE: The resulting extract is then passed through a conditioned SPE cartridge. For PFAAs, a combination of cartridges, such as ENVI-Carb and Oasis WAX, has been shown to be effective in removing interfering compounds. nih.gov

The following table summarizes recovery data from a methodological assessment of PFAA extraction from liver tissue, which can be considered representative for short-chain compounds similar to this compound. nih.gov

Extraction MethodSPE CleanupAverage Recovery (%)
MethanolENVI-Carb80.3–110.6
MethanolOasis WAXDecreased recoveries
MethanolDispersive SPE (C18/ENVI-Carb)Decreased recoveries
Methyl-tert-butyl ether (MTBE) / Tetrabutylammonium (TBA)ENVI-CarbLower than Methanol

This table is an interactive component. You can sort and filter the data by clicking on the column headers.

The data indicates that for biological tissues, a straightforward methanol extraction followed by a single, effective SPE cleanup step using a sorbent like ENVI-Carb is highly efficient for short-chain PFAAs. nih.gov More complex cleanup procedures involving multiple steps or different sorbents did not necessarily improve, and in some cases, hindered the recovery of the analytes. nih.gov

Catalytic Applications and Mechanisms Associated with 2,3,3,4,4,4 Hexafluorobutanoic Acid

Role as a Brønsted Acid Catalyst in Organic Reactions

As a Brønsted-Lowry acid, 2,3,3,4,4,4-Hexafluorobutanoic acid has the potential to donate a proton to a substrate, thereby initiating a variety of organic transformations. The high electronegativity of the six fluorine atoms is expected to significantly increase the acidity of the carboxylic proton through a strong negative inductive effect (-I effect). This enhanced acidity would theoretically make it a more potent catalyst than its non-fluorinated counterpart, butanoic acid.

In a homogeneous catalytic system, the catalyst and reactants exist in the same phase, typically a liquid solution. lsu.edu While no specific examples utilizing this compound were found, fluorinated carboxylic acids, in general, can be expected to catalyze reactions such as esterification and Friedel-Crafts acylations.

Theoretical Example: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. organic-chemistry.orgyoutube.comlibretexts.org

Mechanism:

Protonation of the Carbonyl Oxygen: The catalytic cycle would begin with the protonation of the carbonyl oxygen of a substrate carboxylic acid by this compound. This protonation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The catalyst, 2,3,3,4,4,4-Hexafluorobutanoate, then deprotonates the resulting oxonium ion to regenerate the Brønsted acid catalyst and yield the final ester product.

The high acidity of this compound would theoretically accelerate the initial protonation step, potentially leading to faster reaction rates compared to weaker acid catalysts.

Reaction Step Description Role of this compound
1. Activation Protonation of the substrate's carbonyl group.Acts as the proton donor (Brønsted acid).
2. Nucleophilic Attack The alcohol attacks the activated carbonyl carbon.The conjugate base may stabilize intermediates.
3. Water Elimination A molecule of water is eliminated.Not directly involved.
4. Regeneration The catalyst is regenerated.The conjugate base accepts a proton.

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. For a carboxylic acid like this compound, this would typically involve immobilizing it onto a solid support. This approach offers advantages in catalyst separation and recycling. While no specific applications of heterogenized this compound have been reported, the concept is well-established for other acid catalysts.

Potential Application: Solid-supported this compound could be used in fixed-bed reactors for continuous flow processes, such as the synthesis of fine chemicals where the enhanced acidity and thermal stability of the fluorinated acid might be advantageous.

Influence of Fluorination on Acid Catalysis and Reaction Kinetics

The presence of multiple fluorine atoms has a profound electronic effect on a molecule. The strong electron-withdrawing nature of fluorine stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the Brønsted acidity of the carboxylic acid.

This increased acidity directly impacts the kinetics of acid-catalyzed reactions. For reactions where protonation of the substrate is the rate-determining step, a stronger acid like this compound would lead to a lower activation energy and a correspondingly faster reaction rate.

Comparative Acidity Data (Illustrative)

Compound Structure Approximate pKa Effect of Fluorination
Butanoic AcidCH₃CH₂CH₂COOH~4.8Baseline
This compoundCF₃CF₂CHFCOOHSignificantly lower than 4.8Increased acidity due to -I effect

Proton Transfer Mechanisms in Catalytic Cycles

Proton transfer is the fundamental step in Brønsted acid catalysis. masterorganicchemistry.com In a catalytic cycle involving this compound, the proton is transferred from the carboxylic acid to the substrate in the initiation step and is returned to the catalyst from an intermediate in the regeneration step.

The mechanism of proton transfer can be influenced by the solvent and the nature of the substrate. In polar protic solvents, the proton may be transferred via a solvent-mediated "proton shuttle" mechanism. In aprotic media, the proton transfer is more likely to occur directly from the acid to the substrate. The high acidity of this compound would facilitate a more complete proton transfer to the substrate, leading to a higher concentration of the activated intermediate at equilibrium.

Future Research Directions and Emerging Areas in 2,3,3,4,4,4 Hexafluorobutanoic Acid Studies

Development of Sustainable Synthetic Routes and Methodologies

The future synthesis of 2,3,3,4,4,4-Hexafluorobutanoic acid and its derivatives is increasingly guided by the principles of green chemistry, moving away from harsh reagents and energy-intensive processes. Research is converging on several promising sustainable strategies.

Electrochemical Synthesis: This approach stands out as an environmentally benign method for fluorination, as it can obviate the need for hazardous chemical oxidants or fluorinating agents. acs.org A key area of future work will be the development of selective electrochemical fluorination (SEF) routes. cecri.res.inresearchgate.net One particularly innovative direction is electrochemical decarboxylative fluorination, where a precursor carboxylic acid is anodically oxidized to generate a carbocation that is then intercepted by a fluoride (B91410) source. acs.org A significant advancement to be explored is the use of inexpensive and abundant hexafluorosilicate (B96646) salts (H₂SiF₆) as the fluoride source, which are byproducts of fertilizer production. acs.org This would represent a major step towards a low-cost, sustainable supply of fluorinated compounds. acs.org

Biocatalysis: The use of enzymes to construct C-F bonds or to build complex molecules from fluorinated precursors is a rapidly advancing frontier. numberanalytics.comnumberanalytics.com Future research will likely focus on discovering or engineering "fluorinase" enzymes capable of selectively fluorinating butanoic acid precursors at specific positions. nih.gov Another promising avenue is the use of aldolase-catalyzed reactions, which can employ simple fluorinated building blocks to create more complex and chiral organofluorine products, a method that could be adapted for derivatives of this compound. core.ac.uk

Sustainable Synthesis Strategy Principle Key Advantages Future Research Focus
Electrochemical Fluorination Utilizes electric current to drive fluorination reactions, often via decarboxylation of a precursor acid. acs.orgacs.orgAvoids hazardous chemical reagents, potential for high selectivity, scalable. acs.orgUse of inexpensive fluoride sources like H₂SiF₆; improving selectivity and efficiency for partially fluorinated targets. acs.org
Biocatalytic Synthesis Employs enzymes (e.g., fluorinases, aldolases) to catalyze fluorination or build from fluorinated precursors. numberanalytics.comcore.ac.ukHigh regio- and stereoselectivity, mild reaction conditions, environmentally sustainable. numberanalytics.comnumberanalytics.comDiscovery of novel fluorinases; engineering enzymes for specific substrates; expanding the scope of C-C bond-forming biocatalysis with fluorinated molecules. nih.govcore.ac.uk
Carbon Dioxide Utilization Uses CO₂ as a C1 feedstock for carboxylation reactions to form the carboxylic acid group. rsc.orgUtilizes a greenhouse gas as a raw material, potential for atom economy.Development of efficient catalysts for the carboxylation of fluorinated olefins or alkyl halides to produce the target acid.

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The unique structure of this compound—with its acidic head, electron-withdrawing fluoroalkyl tail, and a reactive C-H bond—suggests a wealth of untapped chemical reactivity.

Future studies will move beyond simple esterification mdpi.com or amidation reactions. A key focus will be on leveraging the carboxylic acid group as a launching point for diverse transformations. For example, its conversion to a highly reactive acyl fluoride intermediate can open pathways to a wide array of derivatives. lew.ro

Furthermore, the C-H bond at the C2 position, activated by the adjacent fluorine and carboxyl group, presents a prime target for selective functionalization. Research into late-stage C-H activation and fluorination could provide routes to even more highly fluorinated analogues or introduce other functional groups at this position, dramatically expanding the molecular diversity accessible from this single precursor. The degradation pathways of related perfluoroalkyl ether carboxylic acids (PFECAs), which involve C-O and C-F bond cleavage, suggest that even the typically inert C-F bonds in the molecule could be targeted for selective transformations under specific reductive or catalytic conditions. acs.orgescholarship.org

Reactive Site Potential Transformation Significance
Carboxylic Acid (-COOH) Decarboxylative functionalizationIntroduces new groups (e.g., aryl, alkyl) in place of the acid moiety.
Conversion to Acyl Fluoride (-COF)Creates a highly reactive intermediate for further synthesis. lew.ro
Alpha-Position (C2-H) Selective C-H activation/functionalizationAllows for the introduction of new substituents (e.g., -F, -OH, -NH₂) at a specific site.
Fluoroalkyl Chain (C-F bonds) Reductive defluorination/functionalizationControlled cleavage of C-F bonds to create new C-C or C-H bonds, offering access to novel structures.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is set to revolutionize the study of organofluorine compounds. rsc.orgfu-berlin.de This integrated approach allows for the rapid screening of properties and the rational design of experiments, saving time and resources.

Predictive Modeling: Future research will heavily rely on computational tools to predict the physicochemical properties of this compound and its derivatives. Models like the COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) can accurately predict properties such as pKa and partition coefficients (Kow), which are crucial for understanding environmental fate and designing applications. nih.gov The impact of the fluorine atoms' position and number on these properties can be systematically studied in silico before committing to synthesis. nih.gov Furthermore, the development of deep learning and other machine learning models will enable even faster and more accurate prediction of complex properties like lipophilicity for novel fluorinated molecules. acs.org

Mechanistic Elucidation: A combined experimental and computational approach is exceptionally powerful for uncovering reaction mechanisms. rsc.org For this compound, Density Functional Theory (DFT) calculations will be employed to model transition states and reaction pathways for its synthesis and subsequent transformations. This insight is critical for optimizing reaction conditions and predicting novel reactivity. rsc.orgnih.gov Spectroscopic analysis, supported by computational predictions of vibrational frequencies, will confirm the three-dimensional structures of reaction products and intermediates. nih.gov

New Applications in Specialized Chemical Synthesis and Advanced Materials

The distinct properties imparted by the hexafluorobutanoyl structure make this acid a valuable building block for next-generation materials and specialized chemicals. wikipedia.org

Advanced Materials: Research will explore the use of this compound as a key component in functional polymers and self-assembling systems. Fluorinated carboxylic acids have demonstrated potential as powerful building blocks for creating bimolecular self-assembled monolayers, a property that could be exploited in surface engineering and nanotechnology. rsc.org Its derivatives could be used to create fluorinated polymers with tailored properties such as high thermal stability, chemical resistance, and specific surface energies (hydrophobicity and oleophobicity), making them suitable for advanced coatings, membranes, or as components in battery electrolytes.

Specialized Chemical Synthesis: In medicinal and agricultural chemistry, the introduction of fluorinated groups is a well-established strategy for enhancing metabolic stability and tuning biological activity. nih.gov this compound is an ideal precursor for creating novel fluorinated amino acids that can serve as bioisosteres of natural amino acids like leucine (B10760876) for incorporation into peptides and other drug candidates. nih.gov The acid and its derivatives will be explored as unique synthons, providing a strategic way to introduce the C₄F₆H moiety into complex target molecules, thereby fine-tuning their pharmacological and physicochemical profiles.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 2,3,3,4,4,4-hexafluorobutanoic acid with high purity?

  • Methodology : Use fractional factorial design to optimize reaction parameters (e.g., temperature, fluorination agent stoichiometry, and catalyst loading). For purification, employ membrane separation technologies to isolate the compound from byproducts, leveraging techniques described in chemical engineering design principles . Chiral resolution agents, such as (R)-1-phenylethylamine, can enhance enantiomeric purity, as demonstrated in analogous trifluoro-hydroxybutanoic acid syntheses .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm fluorine and proton environments, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight verification. Cross-reference spectral data with databases like NIST Chemistry WebBook for accuracy .

Q. What are the best practices for assessing the compound’s solubility and stability under varying pH conditions?

  • Methodology : Conduct systematic solubility studies using buffered solutions (pH 2–12) with UV-Vis spectroscopy or gravimetric analysis. Stability can be monitored via accelerated degradation studies (e.g., 40–80°C) and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation pathways .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the reaction mechanisms of this compound in fluorination processes?

  • Methodology : Model reaction intermediates and transition states using software like Gaussian or COMSOL Multiphysics integrated with AI-driven parameter optimization. This approach predicts energetically favorable pathways and identifies rate-limiting steps, enabling targeted catalyst design .

Q. What methodologies resolve contradictions in toxicity data for perfluoroalkyl substances (PFAS) like this compound?

  • Methodology : Employ tiered testing: (1) in vitro assays (e.g., hepatocyte cytotoxicity, PPARα activation) to screen acute effects; (2) in vivo models (e.g., zebrafish or rodent bioaccumulation studies) to assess chronic toxicity. Compare results against regulatory thresholds (e.g., EPA PFAS guidelines) to reconcile discrepancies .

Q. How can researchers design experiments to analyze environmental degradation products of this compound?

  • Methodology : Simulate environmental conditions (UV exposure, microbial activity) in controlled reactors. Use LC-MS/MS with non-targeted screening to detect transformation products like shorter-chain perfluorinated acids. Isotopic labeling (e.g., ¹⁸O) can track degradation pathways .

Q. What advanced separation techniques improve enantiomeric resolution of fluorinated analogs during synthesis?

  • Methodology : Apply chiral stationary phases (CSPs) in ultra-high-performance liquid chromatography (UHPLC) or supercritical fluid chromatography (SFC). Dynamic kinetic resolution (DKR) using enzyme-catalyst systems (e.g., lipases) enhances yield and enantioselectivity, as shown in trifluoro-hydroxybutanoic acid studies .

Methodological Resources

  • Spectral Libraries : NIST Standard Reference Database 69 for NMR and MS data .
  • Computational Tools : COMSOL Multiphysics for reaction modeling ; PubChem for structural and bioactivity data .
  • Regulatory Guidelines : EPA DSSTox and PFAS toxicity profiles for environmental risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.